

P12 Peptide Agonist Binding Site on GPR110: A Technical Guide

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Compound of Interest

Compound Name: GPR110 peptide agonist P12

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent the second largest class of GPCRs and are integral to a multitude of physiological processes, including organ development, immune response, and cellular homeostasis.[1][2] A distinctive feature of aGPCRs is their unique molecular architecture, comprising a large N-terminal ectodomain and a seven-transmembrane (7TM) domain.[1][3] Most aGPCRs undergo autoproteolysis within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, resulting in two non-covalently attached fragments: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which includes the 7TM domain.[1][2][4]

Activation of many aGPCRs, including GPR110 (also known as ADGRF1), is mediated by a "tethered agonist" mechanism.[4][5][6] Following the dissociation of the inhibitory NTF, a short peptide sequence at the N-terminus of the CTF, known as the stalk or Stachel peptide, is unmasked.[3][5] This peptide then acts as an intramolecular agonist, binding to the orthosteric pocket of the 7TM domain to trigger downstream G protein signaling.[2][3][4] The P12 peptide is a synthetic 12-residue peptide (TSFSILMSPFVP) derived from this stalk region of GPR110 that can act as a potent agonist when applied exogenously.[1][6] This document provides an indepth technical overview of the P12 peptide binding site on GPR110, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.



The P12 Peptide Agonist Binding Site on GPR110

Cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of GPR110 in its active state, complexed with various G proteins and bound by its tethered stalk peptide.[2][4][7] These structures reveal that the P12 peptide, mimicking the native stalk, binds within a highly hydrophobic orthosteric ligand-binding pocket formed by the transmembrane helices (TM) and extracellular loops (ECL).

The binding pocket is comprised of residues from TM1, TM2, TM3, TM5, TM6, TM7, ECL1, ECL2, and ECL3.[4] The stalk peptide adopts a twofold helix conformation as it inserts into this pocket.[4]

Key interactions are driven by both hydrophobic and polar contacts:

- Hydrophobic Core: The binding pocket is lined with numerous aromatic and hydrophobic residues that form the primary interaction surface for the peptide. These include W8046.53, F7475.39, Y6683.40, F8237.42, F6412.64, W734ECL2, and W737ECL2, which create the bottom and sides of the pocket.[4] Additional hydrophobic residues such as L7445.36, I8116.60, L5931.47, V5851.39, and V732ECL2 fill the remaining space, stabilizing the complex.[4]
- Polar Rim: The rim of the binding pocket contains several polar residues, including T5891.43, T8106.59, R729ECL2, and H8207.39, which may contribute to the initial capture and orientation of the peptide agonist.[4]

Structural comparisons show that the stalk peptide of GPR110 engages the receptor preferentially using the TM1 and TM7 side of the orthosteric pocket in a "laydown" model, which differs from the more perpendicular insertion seen with peptide ligands for other GPCRs like the GLP1 receptor.[4]

Quantitative Analysis of P12-GPR110 Interaction

The interaction between the P12 peptide and GPR110 has been quantified primarily through functional assays that measure downstream signaling upon receptor activation.

Functional Potency of P12 Peptide



The potency of the synthetic P12 peptide has been determined in G protein activation assays.

Peptide Agonist	Assay Type	G Protein Measured	Receptor Construct	EC50 (μM)	Reference
GPR110 P12	[35S]-GTPyS Binding	Gq	GPR110 7TM S570M	~37	[6]
GPR110 P12 (100 μM)	NFAT-RE Luciferase	Gq	GPR110 CTFΔstalk	Robust Activation	[1]
GPR110 P12 (10 μM)	NFAT-RE Luciferase	Gq	GPR110 CTFΔstalk	No Activation	[1]

Impact of Mutations on GPR110 Activation

Site-directed mutagenesis studies on both the stalk peptide and the receptor's binding pocket have identified critical residues for GPR110 activation. The results are often measured via reporter gene assays, where a decrease in signal indicates impaired function.

Table 2.1: Effect of Stalk Peptide Mutations on GPR110 Signaling (Data summarized from NFAT-RE Luciferase Assays)



Mutation Position (in Stalk)	Original Residue	Mutant Residue	Effect on Gq Signaling	Reference
P3'	F569	А	Significantly Reduced	[1]
P3'	F569	L, M	Activity Maintained	[1]
P3'	F569	R, K, D, E	Activity Abolished	[1]
P6'	L572	А	Significantly Reduced	[1]
P7'	M573	А	Significantly Reduced	[1]

Table 2.2: Effect of Receptor Binding Pocket Mutations on GPR110 Signaling (Data summarized from NFAT-RE Luciferase Assays)



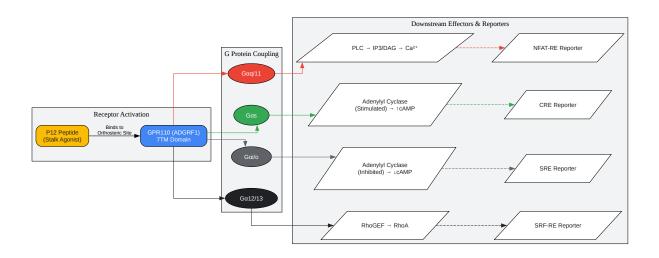
Mutation Position (in GPR110)	Original Residue	Mutant Residue	Effect on Gq Signaling	Reference
1.43	T589	А	Significantly Reduced	[4]
2.64	F641	А	Significantly Reduced	[4]
3.40	Y668	А	Significantly Reduced	[4]
5.39	F747	А	Significantly Reduced	[4]
6.53	W804	А	Significantly Reduced	[4]
7.39	H820	А	Significantly Reduced	[4]
7.42	F823	А	Significantly Reduced	[4]
ECL2	R729	А	Significantly Reduced	[4]
ECL2	W734	Α	Significantly Reduced	[4]

Signaling Pathways and Visualizations

GPR110 is a pleiotropic receptor capable of coupling to all four major G protein families: Gq, Gs, Gi, and G12/13.[1][4] Activation by its stalk peptide initiates these distinct downstream signaling cascades.

GPR110 Signaling Pathway



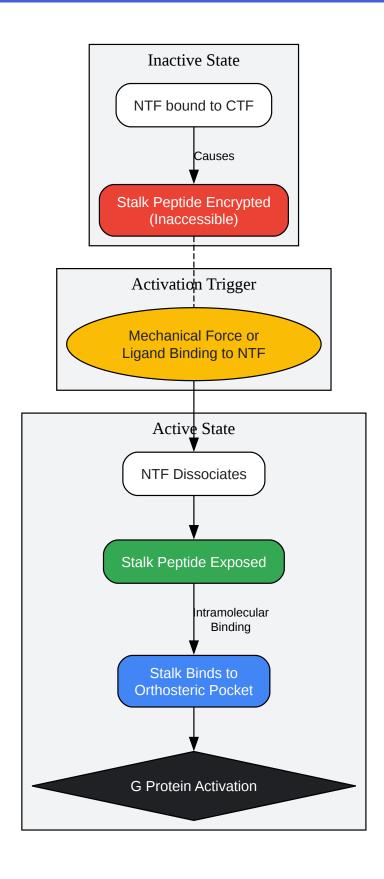


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Caption: GPR110 signaling pathways activated by the P12 peptide.

Tethered Agonist Activation Mechanism



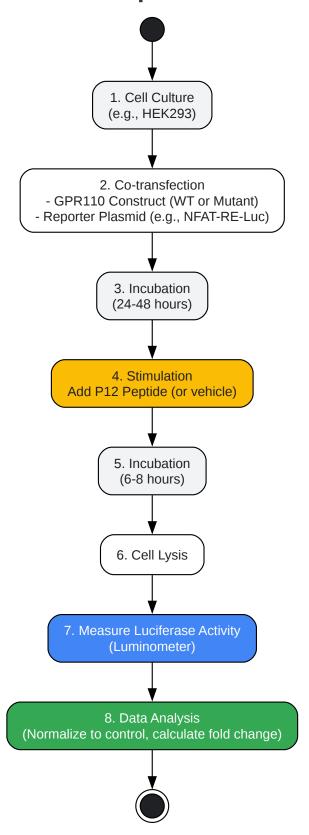


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Caption: Logical flow of the GPR110 tethered agonist mechanism.



Experimental Workflow: Reporter Gene Assay



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Caption: Workflow for a P12-induced GPR110 reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the P12-GPR110 interaction.

Cell-Based Reporter Gene Assays

These assays are used to quantify the activation of specific G protein pathways.[1][4][8]

- Cell Culture: Human Embryonic Kidney (HEK293) cells or a variant (e.g., HEKΔ6) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Transfection: Cells are seeded into 96-well plates. After 24 hours, they are co-transfected using a reagent like Lipofectamine 2000. Each well receives a mixture of DNA including:
 - The GPR110 receptor construct (e.g., wild-type CTF, Δstalk mutant, or point mutant).
 - A reporter plasmid containing a response element linked to a luciferase gene (e.g., NFAT-RE for Gq, CRE for Gs, SRE for Gi, SRF-RE for G12/13).
 - A control plasmid (e.g., Renilla luciferase) for normalization, if required.
- Peptide Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the synthetic P12 peptide (or a mutant version) or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated with the peptide for 6-8 hours to allow for reporter gene expression.
- Lysis and Measurement: Cells are lysed, and a luciferase assay substrate (e.g., Dual-Glo Luciferase Assay System) is added. Luminescence is measured using a plate reader.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if used) or total protein content. Results are typically expressed as relative luminescence units (RLU) or fold change over the vehicle-treated control.



Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Imaging

This protocol outlines the general steps for determining the structure of the GPR110-G protein complex.[4][7]

- · Protein Expression and Purification:
 - The GPR110-CTF construct and G protein subunits (e.g., Gαq, Gβ1, Gγ2) are coexpressed in Sf9 insect cells using a baculovirus expression system.
 - The complex is solubilized from cell membranes using a detergent mixture (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).
 - The complex is purified using affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography to ensure homogeneity. A stabilizing nanobody (e.g., Nb35 for Gs/Gq) may be added during this process.
- Grid Preparation: 3-4 μL of the purified complex at a concentration of 5-10 mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grid). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
- Data Collection: The frozen grids are imaged on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection software like EPU is used to acquire thousands of movie micrographs.
- Image Processing and 3D Reconstruction:
 - Movie frames are aligned and dose-weighted using software like MotionCor2.
 - Contrast transfer function (CTF) parameters are estimated using CTFFIND4.
 - Particles are automatically picked, extracted, and subjected to 2D classification to remove poor-quality particles.



- An initial 3D model is generated, followed by 3D classification and refinement in software like RELION or cryoSPARC to obtain a high-resolution 3D density map.
- Model Building: An atomic model of the GPR110-G protein complex is built into the refined cryo-EM density map using software like Coot and refined using programs like Phenix.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The TRUPATH BRET assay is used to directly measure the interaction between an activated GPCR and its cognate G protein.[1][4]

- Constructs: The assay utilizes specific constructs:
 - GPR110 receptor tagged with a small peptide (e.g., SmBiT).
 - Gα subunit tagged with a large luciferase fragment (e.g., LgBiT).
 - Untagged Gβ and Gy subunits.
- Transfection: HEK293 cells are co-transfected with the GPR110-SmBiT construct and the appropriate LgBiT-Gα, Gβ, and Gy plasmids.
- Assay Procedure: 48 hours post-transfection, cells are harvested and re-plated in a white 96-well plate. The luciferase substrate (e.g., coelenterazine-h) is added.
- BRET Measurement: The plate is immediately read on a luminometer capable of simultaneously measuring the light emission at two different wavelengths (e.g., for the donor and acceptor).
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates proximity between the receptor and the G protein, signifying activation.

Conclusion

The interaction between the P12 peptide agonist and GPR110 is a well-characterized example of the tethered agonism model central to aGPCR function. The binding site is a large,



hydrophobic pocket within the 7TM domain, and specific residues in both the peptide and the receptor are critical for robust activation.[1][4] The P12 peptide serves as a powerful pharmacological tool to probe GPR110 signaling, which is remarkably pleiotropic, engaging all major G protein families to initiate diverse downstream cellular responses.[4] The detailed structural and functional data, supported by robust experimental protocols, provide a solid framework for understanding GPR110-mediated physiology and for the rational design of novel therapeutics targeting this important receptor class.

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